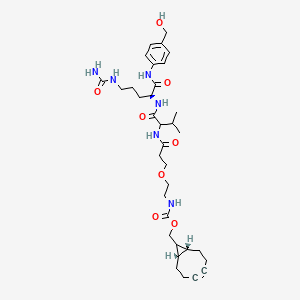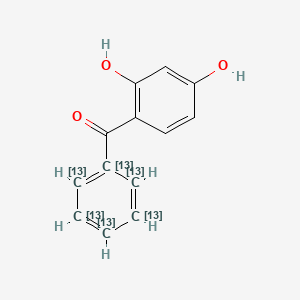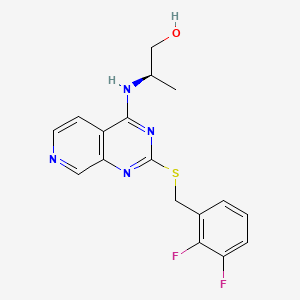
CXCR2 antagonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR2 antagonist 6 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the migration and aggregation of immune cells. By blocking CXCR2, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and inflammatory conditions .
準備方法
The synthesis of CXCR2 antagonist 6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets regulatory standards .
化学反応の分析
CXCR2 antagonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
CXCR2 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of CXCR2 in various chemical reactions and pathways.
Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.
Medicine: Investigated for its potential therapeutic effects in diseases such as chronic obstructive pulmonary disease (COPD), cancer, and inflammatory conditions.
作用機序
CXCR2 antagonist 6 exerts its effects by binding to the CXCR2 receptor and blocking its activity. This inhibition prevents the migration and aggregation of immune cells, particularly neutrophils, thereby modulating the immune response. The molecular targets and pathways involved include the CXCR2 receptor and its associated signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) pathways .
類似化合物との比較
CXCR2 antagonist 6 can be compared with other similar compounds, such as:
Danirixin: Another CXCR2 antagonist investigated for its effects in COPD and other inflammatory conditions.
Navarixin: A CXCR2 antagonist studied in combination with pembrolizumab for its potential in treating advanced solid tumors.
AZD5069: A potent and selective CXCR2 antagonist with applications in various inflammatory diseases. The uniqueness of this compound lies in its specific binding affinity and efficacy in modulating immune responses, making it a valuable tool in scientific research and potential therapeutic applications
特性
分子式 |
C17H16F2N4OS |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(2R)-2-[[2-[(2,3-difluorophenyl)methylsulfanyl]pyrido[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H16F2N4OS/c1-10(8-24)21-16-12-5-6-20-7-14(12)22-17(23-16)25-9-11-3-2-4-13(18)15(11)19/h2-7,10,24H,8-9H2,1H3,(H,21,22,23)/t10-/m1/s1 |
InChIキー |
HWMPBLQDVHMEKV-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
正規SMILES |
CC(CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




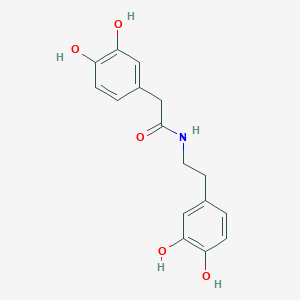



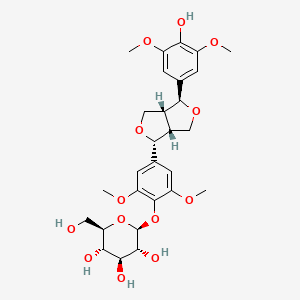
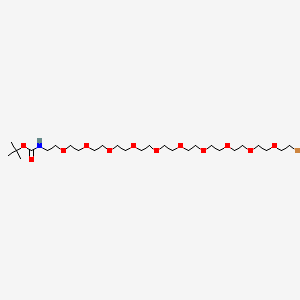
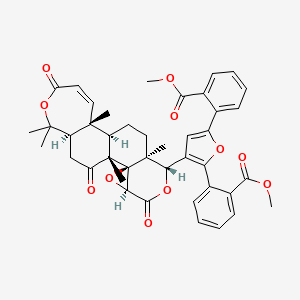
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
